2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide
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Description
The compound “2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide” is a complex organic molecule. It contains a pyrimido[4,5-d]pyrimidine core, which is a bicyclic system consisting of a pyrimidine ring fused with another pyrimidine ring . The molecule also contains a cyclopropyl group, a phenethyl group, and an acetamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name and the general rules of organic chemistry. It contains a pyrimido[4,5-d]pyrimidine core, which is a bicyclic system consisting of a pyrimidine ring fused with another pyrimidine ring . The molecule also contains a cyclopropyl group, a phenethyl group, and an acetamide group .Scientific Research Applications
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. Researchers have determined its half maximal inhibitory concentration (IC50) against various microorganisms. Further studies explore its effectiveness against specific bacteria, fungi, and other pathogens .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. Scientists have examined whether this compound exhibits anti-inflammatory effects. Investigations may include in vitro assays, animal models, and mechanistic studies to understand its impact on inflammatory pathways .
Anticancer Properties
Given the importance of discovering novel anticancer agents, researchers have explored the potential of this compound as an antitumor agent. Studies may involve cell lines, xenograft models, and molecular pathways related to cancer progression .
Enzyme Inhibition
Enzymes are essential for various biological processes. Investigating whether this compound inhibits specific enzymes (such as kinases or proteases) can provide insights into its pharmacological activity. High-throughput screening and structural studies are common approaches .
Biochemical Pathways
Understanding how this compound interacts with cellular pathways is crucial. Researchers may explore its effects on metabolic pathways, signal transduction, or gene expression. Bioinformatics tools and experimental validation contribute to this field of study .
Drug Delivery Systems
Researchers have also investigated the use of this compound in drug delivery systems. Its physicochemical properties, solubility, and stability are assessed for potential applications in targeted therapies or sustained-release formulations.
properties
IUPAC Name |
2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3S/c1-25-18-16(20(28)26(2)21(25)29)19(24-17(23-18)14-8-9-14)30-12-15(27)22-11-10-13-6-4-3-5-7-13/h3-7,14H,8-12H2,1-2H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDXGVFEEDBICH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3CC3)SCC(=O)NCCC4=CC=CC=C4)C(=O)N(C1=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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